molecular formula C14H12BrNO3 B15337529 Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B15337529
M. Wt: 322.15 g/mol
InChI Key: HRHZEEBIEJWQJJ-UHFFFAOYSA-N
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Description

Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. It features a benzyl group attached to the pyridine ring, a bromine atom at the 5th position, and a carboxylate ester group at the 2nd position. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-benzyl-6-oxo-1,6-dihydropyridine-2-carboxylate as the starting material.

  • Bromination: The bromination step involves the addition of bromine (Br2) to the pyridine ring at the 5th position. This reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a catalyst like iron(III) bromide (FeBr3).

  • Esterification: The final step involves esterification, where methanol (CH3OH) is used to convert the carboxylic acid group into its methyl ester form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in an alkaline medium.

  • Reduction: LiAlH4, in anhydrous ether.

  • Substitution: Various nucleophiles (e.g., sodium azide, NaN3) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Lacks the benzyl group.

  • Methyl 1-methyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Has a methyl group instead of a benzyl group.

  • Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Contains a chlorine atom in addition to the bromine atom.

Uniqueness: The presence of the benzyl group in Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate provides unique chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

methyl 1-benzyl-5-bromo-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C14H12BrNO3/c1-19-14(18)12-8-7-11(15)13(17)16(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

HRHZEEBIEJWQJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1CC2=CC=CC=C2)Br

Origin of Product

United States

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